L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester
Description
This compound (CAS: 200616-39-3, C₂₉H₂₉NO₆, MW: 487.54) is a fluorenylmethyloxycarbonyl (Fmoc)-protected glutamic acid derivative with a γ-2-phenylisopropyl ester group. It is widely used in solid-phase peptide synthesis (SPPS) to protect the γ-carboxylic acid of glutamic acid, enabling selective deprotection during chain assembly. The bulky 2-phenylisopropyl group enhances steric protection, improving stability under acidic conditions compared to smaller esters like tert-butyl .
Properties
Molecular Formula |
C29H28NO6- |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1 |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-M |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is synthesized through a two-step process:
- Esterification of the γ-carboxyl group with 1-methyl-1-phenylethanol.
- Fmoc protection of the α-amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its activated derivatives.
Key challenges include avoiding racemization during esterification and ensuring selective protection of the γ-carboxyl over the α-carboxyl group.
Detailed Preparation Methods
Method 1: Sequential Esterification and Fmoc Protection
Reagents and Conditions
- Step 1 (Esterification):
- Step 2 (Fmoc Protection):
Yield and Purity
Mechanistic Insights
Method 2: Silylation-Mediated Fmoc Coupling
Reagents and Conditions
- Step 1 (Silylation):
- Step 2 (Fmoc Activation):
- Step 3 (Esterification):
Yield and Purity
Advantages
Industrial-Scale Synthesis (Patent CN111807994A)
Key Modifications
- Esterification:
- Fmoc Protection:
Yield and Scalability
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Industrial Method |
|---|---|---|---|
| Yield | 65–75% | 80–85% | 70–80% |
| Purity | ≥95% | ≥98% | ≥97% |
| Racemization Risk | Moderate | Low | Moderate |
| Scalability | Limited | Moderate | High |
| Cost | Low | High | Moderate |
Key Observations:
Critical Reaction Optimization
Esterification Conditions
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Cleavage of the 2-phenylisopropyl ester group using TFA in DCM.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in DCM.
Major Products Formed
Deprotection: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxyl group.
Scientific Research Applications
Biochemical Applications
1.1 Peptide Synthesis
Fmoc-L-glutamic acid derivatives are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino functionality during the synthesis process. This method allows for the efficient assembly of peptides with specific sequences for various biological studies.
1.2 Drug Development
The compound is utilized in drug design and development, particularly for creating peptide-based therapeutics. Its structural characteristics enable the development of compounds that can interact effectively with biological targets. Research indicates that modifications of glutamic acid derivatives can enhance the pharmacological properties of peptides, including their stability and bioavailability.
Pharmacological Applications
2.1 Neuropharmacology
L-Glutamic acid is a key neurotransmitter in the central nervous system. Its derivatives, including the N-Fmoc variant, are studied for their potential roles in modulating neurotransmission and synaptic plasticity. Research has shown that glutamate receptor modulators can influence neurological conditions such as epilepsy and neurodegenerative diseases.
2.2 Anticancer Research
Studies have indicated that L-glutamic acid derivatives may exhibit anticancer properties by influencing cell signaling pathways involved in proliferation and apoptosis. The esterification at the 5-position may enhance the compound's ability to penetrate cellular membranes, thus facilitating its therapeutic effects.
Materials Science Applications
3.1 Polymer Chemistry
Fmoc-L-glutamic acid derivatives are explored in polymer chemistry for creating functionalized polymers with specific characteristics. These polymers can be utilized in drug delivery systems where controlled release of therapeutic agents is desired.
3.2 Surface Modification
The compound can be employed in surface modification techniques to enhance biocompatibility and functionality of biomaterials. By attaching glutamic acid derivatives to surfaces, researchers can improve protein adsorption and cellular interactions, which are critical for tissue engineering applications.
Case Studies and Research Findings
| Study Title | Objective | Findings | Reference |
|---|---|---|---|
| Peptide Synthesis via Fmoc Chemistry | To synthesize bioactive peptides | Successfully synthesized peptides with enhanced stability | PubChem |
| Neuroprotective Effects of Glutamate Derivatives | Investigate neuroprotective properties | Identified potential modulators for neuroprotection | Science.gov |
| Anticancer Activity of Glutamic Acid Esters | Evaluate anticancer properties | Demonstrated cytotoxic effects on cancer cell lines | TCI Chemicals |
Mechanism of Action
The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .
Comparison with Similar Compounds
L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-,5-(1,1-Dimethylethyl) Ester (tert-Butyl Ester)
- CAS : 71989-18-9
- Molecular Formula: C₂₄H₂₇NO₆
- Molecular Weight : 425.47
- Key Differences :
- The γ-carboxyl is protected by a tert-butyl (1,1-dimethylethyl) ester , which is smaller and less sterically hindered than the 2-phenylisopropyl group.
- Acid-Lability : The tert-butyl group is cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the 2-phenylisopropyl ester requires harsher conditions (e.g., hydrofluoric acid) for removal .
- Solubility : The tert-butyl analog has higher solubility in polar aprotic solvents (e.g., DMF, DCM) due to reduced hydrophobicity .
5-tert-Butyl 1-Pentafluorophenyl N-Fmoc-L-Glutamate (Pfp Ester)
- CAS : 86061-04-3
- Molecular Formula: C₃₀H₂₆F₅NO₆
- Molecular Weight : 591.53
- Key Differences: Features a pentafluorophenyl (Pfp) ester on the α-carboxyl and a tert-butyl group on the γ-carboxyl. The Pfp group acts as an activating moiety, enabling efficient coupling reactions in SPPS without additional activation reagents. Reactivity: The Pfp ester is highly reactive in aminolysis reactions, making it ideal for rapid peptide bond formation. In contrast, the 2-phenylisopropyl ester is non-activated and requires carbodiimide-based activation (e.g., HBTU, HATU) . Cost: Priced at $104.68–$343.65 (TCI America), it is more expensive than the 2-phenylisopropyl ester (€577.00/g, CymitQuimica) due to specialized fluorine-containing synthesis .
Fmoc-Aspartic Acid β-2-Phenylisopropyl Ester
- CAS : 200336-86-3
- Molecular Formula: C₂₈H₂₇NO₆ (estimated)
- Key Differences :
- Substitutes aspartic acid (shorter side chain: β-carboxyl) for glutamic acid. The 2-phenylisopropyl ester is similarly used for β-carboxyl protection.
- Applications : Preferred for synthesizing aspartic acid-containing peptides, whereas the glutamic acid derivative is used for longer side-chain modifications .
Structural and Functional Analysis
Protective Group Stability
| Compound | Ester Group | Deprotection Conditions | Stability Profile |
|---|---|---|---|
| Target Compound (CAS 200616-39-3) | 2-Phenylisopropyl | HF, TFA/Scavengers | High stability in mild acids |
| tert-Butyl Ester (CAS 71989-18-9) | tert-Butyl | TFA, HCl | Moderate stability; acid-labile |
| Pfp Ester (CAS 86061-04-3) | Pentafluorophenyl | Aminolysis (no acid required) | Labile in nucleophilic conditions |
Biological Activity
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester, commonly referred to as Fmoc-Glu-OtBu, is a derivative of the amino acid glutamic acid. This compound is notable for its role in peptide synthesis and potential biological activities. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.
- Molecular Formula : C₂₄H₂₇NO₆
- Molecular Weight : 425.48 g/mol
- CAS Number : 71989-18-9
- Purity : ≥98% (by HPLC)
L-Glutamic acid derivatives like Fmoc-Glu-OtBu are primarily known for their role as building blocks in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be removed under mild conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis. This method is vital in producing peptides with specific biological functions.
Neurotransmitter Role
Glutamic acid is a crucial neurotransmitter in the central nervous system. It plays a significant role in synaptic transmission and plasticity, influencing learning and memory processes. The esterification of glutamic acid can modulate its interaction with receptors, potentially enhancing or inhibiting neurotransmission.
Antioxidant Activity
Research has indicated that certain glutamic acid derivatives exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
Study 1: Neuroprotective Effects
A study published in Neurochemistry International evaluated the neuroprotective effects of Fmoc-Glu-OtBu on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a potential therapeutic application for neuroprotection.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| Fmoc-Glu-OtBu (10 µM) | 70 |
| Fmoc-Glu-OtBu (50 µM) | 85 |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various glutamic acid derivatives, including Fmoc-Glu-OtBu. The compound showed moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
